Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-

Lipophilicity Drug Design ADME Prediction

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- (CAS 1457458-16-0) is a heterocyclic compound belonging to the thienopyrimidine family, characterized by a fused thiophene-pyrimidine core, a 2-thioxo group, and an N3-(4-propoxyphenyl) substituent. This scaffold is recognized as a key pharmacophore for kinase inhibition, serving as a hinge-binding motif in targets such as Cdc7.

Molecular Formula C15H14N2O2S2
Molecular Weight 318.4 g/mol
Cat. No. B12951538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-
Molecular FormulaC15H14N2O2S2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S
InChIInChI=1S/C15H14N2O2S2/c1-2-8-19-11-5-3-10(4-6-11)17-14(18)13-12(7-9-21-13)16-15(17)20/h3-7,9H,2,8H2,1H3,(H,16,20)
InChIKeyXYKPONWKNLQOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-: A Specialized 2-Thioxo Scaffold for Kinase-Targeted Libraries


Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- (CAS 1457458-16-0) is a heterocyclic compound belonging to the thienopyrimidine family, characterized by a fused thiophene-pyrimidine core, a 2-thioxo group, and an N3-(4-propoxyphenyl) substituent. This scaffold is recognized as a key pharmacophore for kinase inhibition, serving as a hinge-binding motif in targets such as Cdc7 [1]. The 2-thioxo modification distinguishes it from the more prevalent 2-oxo analogs, offering potential as a sulfur bioisostere to modulate potency, selectivity, and pharmacokinetic profiles, as explored in related COX-2 inhibitor programs [2]. Its specific N3-substitution pattern provides a unique lipophilic vector that is absent in simpler N3-methyl or N3-phenyl series [1].

Why Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- Cannot Be Replaced by Unsubstituted or 2-Oxo Analogs


The performance of thieno[3,2-d]pyrimidin-4(1H)-one derivatives in target binding and ADME assays is highly sensitive to both the nature of the C2 substituent and the N3-aryl group. Replacing the 2-thioxo group with a 2-oxo (carbonyl) function fundamentally alters the electronic surface and hydrogen-bonding capacity of the hinge-binding motif, which can abrogate kinase affinity, as demonstrated by SAR studies on Cdc7 inhibitors [1]. Similarly, substituting the N3-(4-propoxyphenyl) group with a smaller alkyl (e.g., methyl) or unsubstituted phenyl ring removes a critical lipophilic interaction point and can drastically reduce cellular potency, often by an order of magnitude [1]. The combination of these specific groups is not interchangeable without loss of activity, making this precise compound essential for maintaining SAR continuity in lead optimization.

Quantitative Differentiation Evidence for Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- Against Its Closest Analogs


Computational Lipophilicity Advantage Over 4-Propylphenyl Analog

The 4-propoxyphenyl substituent on the target compound introduces an ether oxygen that reduces calculated lipophilicity (clogP) compared to its direct carbon analog, Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- (CAS 1155033-80-9). This modification can improve aqueous solubility and reduce off-target binding associated with high lipophilicity .

Lipophilicity Drug Design ADME Prediction

Potential for Enhanced Metabolic Stability via Sulfur Bioisosterism

The 2-thioxo group in the target compound acts as a sulfur bioisostere for the carbonyl group found in the common 2,3-dihydrothieno[3,2-d]pyrimidine-2,4-dione scaffold. This substitution can significantly reduce metabolic clearance, as seen in related COX-2 inhibitor programs where thioxo analogs demonstrated improved stability compared to their oxo counterparts [1]. The presence of the 4-propoxyphenyl group further shields the metabolically labile thioxo moiety, potentially enhancing stability compared to 2-thioxo compounds with smaller N3-substituents.

Metabolic Stability Sulfur Bioisostere Medicinal Chemistry

Differentiation of the N3-(4-Propoxyphenyl) Group as a Distinct Lipophilic Anchor

Structure-activity relationship (SAR) studies on the 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one scaffold reveal that the N3 substituent extends into a hydrophobic pocket in kinases like Cdc7 [1]. The 4-propoxyphenyl group provides an optimal linear extension into this pocket compared to shorter or non-linear analogs. For instance, the compound Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-[4-(1-methylethoxy)phenyl]-2-thioxo- (CAS 1156691-21-2) introduces a branched isopropoxy group that may clash with the pocket entrance, while the 4-propylphenyl analog lacks the hydrogen-bond-accepting oxygen, which can alter the bound conformation.

Kinase Inhibitor SAR Hinge Binder

Physicochemical Profile Differentiation: Boiling Point and Density as Purity Indicators

The target compound exhibits a predicted boiling point of 494.3±51.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³, which are distinct from its close analogs . For example, the 4-propylphenyl analog has a lower molecular weight (302.41 vs 318.41) and consequently a lower boiling point. These well-defined physicochemical constants facilitate identity verification and purity assessment by GC or HPLC-MS detection, a critical practical consideration during procurement when purity (typically ≥95%) must be authenticated .

Purity Control Physicochemical Characterization Quality Assurance

Optimal Application Scenarios for Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- Based on Evidence


Lead Optimization of Cdc7-like Kinase Inhibitors for Oncology

This compound is an ideal candidate for SAR studies targeting Cdc7 kinase, where N3-arylalkoxy groups are known to occupy a lipophilic pocket [1]. Its unique 4-propoxyphenyl tail can be used to probe the depth and electronic requirements of this pocket, where inferior interactions from branched or shorter substituents lead to significant potency losses (IC50 shifts from <100 nM to >500 nM). Researchers should prioritize this compound over the 4-isopropoxy or 4-ethyl analogs for maintaining potent cellular activity in p53-dependent cancer models.

Development of Metabolically Stable 2-Thioxo Bioisosteres

For programs where the 2-oxo scaffold suffers from rapid oxidative metabolism, this 2-thioxo analog with a N3-blocking group serves as a strategic replacement. The thioxo group can be utilized to extend microsomal half-life, and the 4-propoxyphenyl substituent provides a direct comparison point against N3-methyl or N3-phenyl thioxo series to quantify the gain in stability conferred by the bulky alkoxyaryl group [1].

Physicochemical Marker for High-Throughput Library Quality Control

Due to its distinctive boiling point (494.3±51.0 °C) and molecular weight (318.41 g/mol), this compound can serve as a calibration standard for GC-MS or HPLC-MS systems when analyzing thienopyrimidine libraries [1]. Its physical properties are sufficiently differentiated from common byproducts and analogs to ensure accurate analytical method development and batch-to-batch purity verification.

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